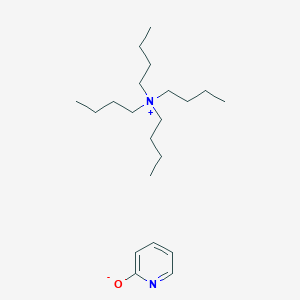

Tetrabutylammonium pyridin-2-olate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridin-2-olate;tetrabutylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C5H5NO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-5-3-1-2-4-6-5/h5-16H2,1-4H3;1-4H,(H,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQLARMDVKUNPC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=NC(=C1)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586527 | |

| Record name | N,N,N-Tributylbutan-1-aminium pyridin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880762-06-1 | |

| Record name | N,N,N-Tributylbutan-1-aminium pyridin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRABUTYLAMMONIUM 2-PYRIDINOLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of N Aryl Pyridin 2 Ones in Synthetic Chemistry and Bioactive Molecule Scaffolds

N-aryl pyridin-2-ones are a class of heterocyclic compounds that form the core structure of many biologically active molecules. thieme-connect.com Their scaffolds are found in a variety of therapeutic agents, including inhibitors of clinically relevant enzymes and compounds with antiviral properties. nih.gov The pyridinone ring system can act as a bioisostere for other chemical groups like amides and phenyls, and it can participate in hydrogen bonding as both a donor and an acceptor. researchgate.net This versatility allows it to influence a molecule's physical and chemical properties, such as lipophilicity, solubility, and metabolic stability. researchgate.net

The diverse applications of N-aryl pyridin-2-ones in drug discovery are extensive. They are key components in the development of:

HMG-CoA reductase inhibitors thieme-connect.com

Reverse transcriptase inhibitors for antiviral therapies thieme-connect.comnih.gov

Selective serotonin (B10506) reuptake inhibitors (SSRIs) thieme-connect.com

Inhibitors of coagulation factor Xa thieme-connect.com

p38α MAPK inhibitors nih.gov

Hepatitis B Virus (HBV) inhibitors nih.gov

The prevalence of the N-aryl pyridin-2-one motif in such a wide array of medicinally important compounds underscores the need for efficient and reliable synthetic methods for their production. thieme-connect.comnih.gov

Historical Evolution of N Arylation Methodologies

The synthesis of N-aryl pyridin-2-ones has historically been approached through several methods, each with its own set of advantages and limitations. The most direct approach involves the N-arylation of pyridin-2(1H)-one. thieme-connect.com

Early methods for N-arylation often required harsh reaction conditions. caltech.edu The Ullmann condensation, a classic copper-catalyzed reaction, has been a cornerstone of N-arylation for many years. thieme-connect.com However, traditional Ullmann-type reactions often necessitate high temperatures and can suffer from side reactions like dehalogenation and hydrolysis, leading to moderate yields and purification challenges. organic-chemistry.org

Over the years, significant efforts have been made to improve N-arylation methodologies. The development of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provided milder alternatives. nih.govnih.gov These methods expanded the substrate scope and functional group tolerance for N-arylation reactions. acs.org Further refinements in copper-catalyzed systems, including the use of ligands like N,N'-dimethyl-1,2-diamine, also led to more efficient and general protocols for the N-arylation of various nitrogen-containing heterocycles. acs.org

Other approaches to N-aryl pyridin-2-ones include the rearrangement of 2-aryloxypyridines and reactions involving benzynes or the cycloaddition of aryl isocyanates. thieme-connect.com While these methods can yield the desired products, the direct coupling of pyridin-2(1H)-one with an aryl partner remains the most versatile and straightforward strategy. thieme-connect.com The evolution of these methods has been driven by the need for greater efficiency, selectivity, and functional group compatibility, setting the stage for the development of novel reagents like tetrabutylammonium (B224687) pyridin-2-olate.

The Advent of Tetrabutylammonium Pyridin 2 Olate: a Paradigm Shift in N Arylation Reagents

The introduction of tetrabutylammonium (B224687) pyridin-2-olate represents a significant advancement in the synthesis of N-aryl pyridin-2-ones. organic-chemistry.orgresearchgate.net This pre-formed salt, prepared in quantitative yield from pyridin-2(1H)-one and tetrabutylammonium hydroxide (B78521), is a stable and isolable solid. thieme-connect.comorganic-chemistry.org Its use in copper(I) iodide-catalyzed coupling reactions with aryl iodides has proven to be a highly effective method for N-arylation. organic-chemistry.orgresearchgate.net

This new reagent offers several key advantages over previous methods:

High Chemoselectivity : The reaction exhibits remarkable selectivity for N-arylation over the competing O-arylation, which is a common issue in other methods. organic-chemistry.orgresearchgate.net This high selectivity simplifies the purification process by eliminating the formation of unwanted byproducts. organic-chemistry.org

Mild Reaction Conditions : The coupling reaction proceeds under relatively mild conditions, typically in DMF at 95°C, making it compatible with a wide range of sensitive functional groups. organic-chemistry.orgresearchgate.net

High Yields : The use of tetrabutylammonium pyridin-2-olate consistently provides high yields of the desired N-aryl pyridin-2-one products, often in the range of 89-95%. organic-chemistry.org

Broad Substrate Scope : The method is effective for both electron-rich and electron-deficient aryl iodides and tolerates various functional groups, including nitro, amine, and ester moieties. organic-chemistry.org

Scalability : This methodology has been successfully applied to large-scale syntheses, producing multi-hundred gram quantities of pharmaceutical intermediates. thieme-connect.comorganic-chemistry.org

The development of this compound has addressed many of the challenges associated with traditional N-arylation techniques, offering a more robust, efficient, and selective tool for organic chemists. organic-chemistry.org

Defining the Research Trajectory and Scholarly Contributions of Tetrabutylammonium Pyridin 2 Olate Studies

Stoichiometric Synthesis via Pyridin-2(1H)-one and Tetrabutylammonium Hydroxide (B78521) Reaction

The most widely employed method for preparing this compound is the direct reaction of pyridin-2(1H)-one with tetrabutylammonium hydroxide. organic-chemistry.orgthieme-connect.com This reaction is a classic acid-base neutralization. Pyridin-2(1H)-one, a tautomeric compound existing in both lactam and lactim forms, acts as the acidic proton donor. Tetrabutylammonium hydroxide serves as a strong organic base that facilitates the deprotonation.

The synthesis is typically conducted by dissolving pyridin-2(1H)-one in a suitable solvent and then adding an equimolar amount of tetrabutylammonium hydroxide solution. thieme-connect.com The hydroxide ion abstracts the proton from the nitrogen atom of the pyridin-2(1H)-one, resulting in the formation of the pyridin-2-olate anion and a molecule of water. The large, non-coordinating tetrabutylammonium cation acts as the counterion to the pyridin-2-olate anion. The resulting salt is a stable, isolable solid. organic-chemistry.org

A typical laboratory-scale preparation involves charging a reaction flask with pyridin-2(1H)-one and an aqueous solution of tetrabutylammonium hydroxide in a solvent like toluene (B28343). thieme-connect.com After a period of stirring at room temperature, the solvent and water are removed under reduced pressure. thieme-connect.com

Optimization of Reaction Conditions for Quantitative Yield and Purity

Achieving a high yield and purity of this compound is paramount for its successful application in subsequent chemical reactions. Research has demonstrated that careful control of reaction parameters can lead to a quantitative yield of the desired product. organic-chemistry.orgthieme-connect.com

Key optimization parameters include:

Solvent Choice: The selection of the solvent is crucial. While the reaction can be performed in various solvents, the use of a solvent like toluene allows for the azeotropic removal of water, which is formed during the neutralization reaction. thieme-connect.com This is important as the final product is often desired in an anhydrous form.

Stoichiometry: Precise control over the molar ratio of the reactants is essential. A 1:1 molar ratio of pyridin-2(1H)-one to tetrabutylammonium hydroxide is used to ensure complete conversion without introducing impurities from unreacted starting materials. thieme-connect.com

Reaction Time and Temperature: The reaction proceeds efficiently at room temperature, typically requiring a couple of hours of stirring to ensure completion. thieme-connect.com

Drying: Thorough drying of the product is critical. This is often achieved by azeotropic distillation with toluene followed by drying under vacuum over a desiccant like phosphorus pentoxide (P₂O₅) at an elevated temperature. thieme-connect.com This multi-step drying process ensures the removal of residual water, yielding a solid product. thieme-connect.com

The following interactive table summarizes the optimized reaction conditions for the synthesis of this compound:

| Parameter | Condition | Purpose |

| Reactants | Pyridin-2(1H)-one, Tetrabutylammonium hydroxide (40% aq. soln) | Acid and base for neutralization |

| Molar Ratio | 1:1 | Ensures complete reaction of starting materials |

| Solvent | Toluene | Facilitates azeotropic removal of water |

| Temperature | Room Temperature | Sufficient for reaction completion |

| Reaction Time | 2 hours | Allows for complete conversion |

| Work-up | Removal of solvent under reduced pressure, azeotropic removal of water with toluene | Isolates the crude product |

| Drying | Under vacuum over P₂O₅ at 50 °C for 12 hours | Removes residual water to yield a solid product |

Data derived from Zhang et al., 2008. thieme-connect.com

Following these optimized procedures, this compound can be prepared in quantitative yield as a light-yellow solid. thieme-connect.com

Considerations for Large-Scale Preparation of this compound

The scalability of this synthesis is a significant advantage, and it has been successfully used to produce multi-hundred gram quantities of the reagent. organic-chemistry.org However, transitioning from a laboratory scale to a larger, industrial-scale production requires careful consideration of several factors:

Heat Management: The neutralization reaction is exothermic. On a large scale, the heat generated can be substantial, necessitating efficient heat dissipation to maintain a controlled temperature and prevent any potential side reactions.

Solvent Handling: The use of large volumes of solvents like toluene requires appropriate infrastructure for safe handling, storage, and recovery to minimize environmental impact and ensure economic viability.

Material Handling: The physical form of the final product, a solid, requires appropriate equipment for filtration, washing, and drying on a large scale. The hygroscopic nature of the compound may also necessitate handling under an inert atmosphere to prevent moisture absorption.

Process Safety: A thorough safety assessment is crucial for any large-scale chemical process to identify and mitigate potential hazards associated with the reactants, products, and reaction conditions.

The fact that this compound can be prepared as a stable, isolable solid is a key advantage for its large-scale synthesis and storage. organic-chemistry.org

Exploration of Alternative Synthetic Routes and Precursor Chemistry

While the direct neutralization method is highly effective, the exploration of alternative synthetic pathways is an ongoing area of interest in chemical research. These alternatives could offer advantages in terms of cost, availability of starting materials, or avoidance of certain reagents.

One potential alternative route could involve a salt metathesis reaction. This would typically involve reacting an alkali metal salt of pyridin-2-olate (e.g., sodium pyridin-2-olate) with a tetrabutylammonium halide, such as tetrabutylammonium bromide. nih.gov The choice of solvent would be critical to drive the reaction to completion, likely by selecting a solvent in which the resulting inorganic salt (e.g., sodium bromide) is insoluble and precipitates out of the solution.

The chemistry of different precursors is also a subject of investigation. For example, instead of starting with pre-formed tetrabutylammonium hydroxide, one could explore the reaction of pyridin-2(1H)-one with tetrabutylammonium bromide in the presence of a different base, such as potassium hydroxide, in a suitable solvent system. google.com

Copper(I)-Catalyzed Coupling Reactions with Aryl Iodides

The use of this compound in copper(I)-catalyzed N-arylation of aryl iodides represents a notable advancement in the synthesis of N-aryl pyridin-2-ones. organic-chemistry.orgresearchgate.net This method is recognized for its mild reaction conditions, high yields, and remarkable chemoselectivity. organic-chemistry.orgresearchgate.net The process typically involves reacting this compound, a stable and isolable solid, with an aryl iodide in the presence of a copper(I) iodide (CuI) catalyst. organic-chemistry.org The reaction proceeds efficiently in a solvent like dimethylformamide (DMF) at a temperature of around 95°C, yielding the desired N-aryl pyridin-2-ones in high yields, often between 89% and 95%. organic-chemistry.org

Detailed Mechanistic Postulations for C-N Bond Formation

The precise mechanism of copper-catalyzed N-arylation has been a subject of extensive study, and several pathways have been proposed. One commonly accepted mechanism for copper-catalyzed amination reactions involves an oxidative addition/reductive elimination sequence, analogous to palladium-catalyzed processes. acs.orgresearchgate.net In this model, a Cu(I) species undergoes oxidative addition to the aryl halide (Ar-X) to form a Cu(III) intermediate. acs.orgorganic-chemistry.org This is followed by reductive elimination, which forms the C-N bond and regenerates the Cu(I) catalyst. acs.orgresearchgate.net

Another proposed mechanism is σ-bond metathesis, where the copper catalyst remains in the Cu(II) oxidation state. acs.org Single electron transfer (SET) and iodine atom transfer (IAT) mechanisms, both involving Cu(I)/Cu(II) cycles and the formation of radical intermediates, have also been considered. acs.org However, some studies have ruled out the involvement of radical intermediates through experimental evidence. wikipedia.org

In the context of using this compound, the reaction is believed to proceed through a copper(I) pyridin-2-olate intermediate. This intermediate then reacts with the aryl iodide. The use of a soluble organic base like tetrabutylammonium malonate in related copper-catalyzed aminations has been shown to be highly effective, suggesting the nature of the base and counter-ion can significantly influence the reaction mechanism and efficiency. acs.orgresearchgate.net

Regiochemical Fidelity: Achieving High N- over O-Arylation Selectivity

One of the most significant advantages of using this compound is the exceptional regioselectivity for N-arylation over the competing O-arylation. organic-chemistry.orgresearchgate.net Pyridin-2-one and its derivatives are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom. The selective formation of the N-aryl product is often a challenge in traditional arylation methods. researchgate.net

Broad Substrate Scope and Functional Group Tolerance in N-Arylation

The copper(I)-catalyzed N-arylation using this compound demonstrates a broad substrate scope and tolerance for a wide range of functional groups. organic-chemistry.orgresearchgate.net The reaction works well with both electron-rich and electron-deficient aryl iodides. organic-chemistry.org

Crucially, this method is compatible with sensitive and labile functional groups, including nitro, amine, and ester moieties. organic-chemistry.org This high level of functional group tolerance is a significant advantage, as it allows for the synthesis of complex N-aryl pyridin-2-ones without the need for protecting groups, thus streamlining the synthetic route. organic-chemistry.orgnih.govorganic-chemistry.org The mild reaction conditions contribute to the preservation of these functional groups during the arylation process. organic-chemistry.org The ability to tolerate such a diverse array of functional groups makes this protocol highly valuable for applications in medicinal chemistry and the synthesis of functional materials. researchgate.netchim.it

Kinetic and Thermodynamic Aspects of the Arylation Process

While specific kinetic and thermodynamic studies on the N-arylation using this compound are not extensively detailed in the provided search results, general principles from related copper-catalyzed amination reactions can provide insights.

Kinetic studies on similar copper-catalyzed N-arylation reactions have revealed complex dependencies on the concentrations of the reactants, catalyst, and base. acs.orgresearchgate.netnih.gov For instance, in the coupling of piperidine (B6355638) with iodobenzene (B50100) using a Cu(I) catalyst and tetrabutylphosphonium (B1682233) malonate as a base, the reaction rate showed a first-order dependence on the amine, aryl halide, and total copper concentration, but an unexpected negative first-order dependence on the base concentration. researchgate.net This negative order was attributed to the formation of an off-cycle, inactive copper(I) dimalonate species. researchgate.net

The thermodynamics of the reaction are generally favorable, leading to high yields of the N-arylated product. organic-chemistry.org The formation of the stable N-aryl pyridin-2-one is the thermodynamic driving force of the reaction. The choice of a suitable base and solvent system is critical to ensure that the desired reaction pathway is both kinetically accessible and thermodynamically favored.

Comparative Efficacy with Established Ullmann-Type N-Arylation Protocols

The use of this compound in copper-catalyzed N-arylation offers significant improvements over traditional Ullmann-type reactions. organic-chemistry.org The classical Ullmann reaction, first reported in 1901, typically requires harsh reaction conditions, such as high temperatures (often around 200°C) and stoichiometric amounts of copper. organic-chemistry.orgwikipedia.org These conditions limit the substrate scope and can lead to erratic yields and the formation of byproducts. wikipedia.org

Advancements in Reaction Efficiency, Product Yield, and Byproduct Mitigation

The methodology employing this compound demonstrates substantial advancements in several key areas compared to older Ullmann-type protocols.

Reaction Efficiency and Product Yield: This modern approach provides significantly higher yields, often in the 89-95% range, under much milder conditions (95°C). organic-chemistry.org This is a marked improvement over the often moderate and unpredictable yields of the classical Ullmann reaction. organic-chemistry.orgwikipedia.org The use of a catalytic amount of copper and a well-defined reagent in this compound contributes to this enhanced efficiency. organic-chemistry.org

Byproduct Mitigation: A major drawback of traditional Ullmann N-arylations is the formation of byproducts, including those from competing O-arylation and dehalogenation of the aryl halide. organic-chemistry.org The high N-selectivity of the this compound method effectively suppresses the formation of O-arylated isomers, leading to a cleaner reaction profile and simplified purification. organic-chemistry.org Furthermore, no homo-coupling of the aryl iodide or other significant side reactions are observed, which further contributes to the high purity of the desired product. organic-chemistry.org

The table below summarizes the advantages of the this compound method over classical Ullmann N-arylation.

| Feature | This compound Method | Classical Ullmann N-Arylation |

| Reaction Temperature | 95°C organic-chemistry.org | ~200°C organic-chemistry.org |

| Copper Reagent | Catalytic CuI organic-chemistry.org | Stoichiometric copper wikipedia.org |

| Product Yield | High (89-95%) organic-chemistry.org | Moderate and often erratic wikipedia.org |

| Selectivity | High N-arylation selectivity organic-chemistry.org | Often poor, with competing O-arylation researchgate.net |

| Byproducts | Minimal byproducts organic-chemistry.org | Significant byproducts, including dehalogenation organic-chemistry.org |

| Functional Group Tolerance | Broad, tolerates sensitive groups organic-chemistry.org | Limited due to harsh conditions wikipedia.org |

Addressing Limitations of Traditional N-Arylation Strategies

The formation of N-aryl bonds is a cornerstone of modern organic synthesis, crucial for creating pharmaceuticals, agrochemicals, and advanced materials. nih.gov However, traditional N-arylation methods, such as the Ullmann and Goldberg reactions, have historically presented significant challenges. wikipedia.orgbeilstein-journals.org These reactions often necessitate harsh conditions, including high temperatures and the use of strong bases, which can limit their applicability with sensitive or functionally complex molecules. beilstein-journals.orgnih.gov Furthermore, they can be plagued by issues like poor regioselectivity, competing side reactions such as dehalogenation and hydrolysis, and the generation of byproducts that complicate purification. organic-chemistry.org

The introduction of this compound, particularly in copper-catalyzed coupling reactions, has provided a robust solution to many of these longstanding problems. organic-chemistry.orgthieme-connect.de A key innovation is the use of the pyridin-2-olate salt, which is prepared in quantitative yield by reacting pyridin-2(1H)-one with tetrabutylammonium hydroxide. organic-chemistry.org This creates a stable, isolable solid that is well-suited for large-scale synthesis. organic-chemistry.org

Table 1: Comparison of N-Arylation Strategies

| Feature | Traditional Ullmann-type Reactions | CuI-Catalyzed Reaction with this compound |

|---|---|---|

| Reaction Conditions | Harsh (high temperatures, strong bases) | Mild (e.g., 95°C in DMF) organic-chemistry.org |

| Chemoselectivity | Poor (competing O-arylation, dehalogenation) organic-chemistry.org | Excellent (highly selective for N-arylation) organic-chemistry.orgresearchgate.net |

| Functional Group Tolerance | Limited | Broad (tolerates nitro, amine, ester groups) organic-chemistry.org |

| Byproducts | Significant, complicating purification organic-chemistry.org | Minimal, simplifying purification organic-chemistry.org |

| Yields | Often moderate | High (typically 89–95%) organic-chemistry.org |

| Scalability | Can be challenging | Proven for multi-hundred gram synthesis organic-chemistry.org |

Investigation of this compound in Other Transition Metal-Catalyzed Coupling Reactions

While the utility of this compound is well-established in copper-catalyzed N-arylations, the strategic use of the tetrabutylammonium cation extends to other critical transition metal-catalyzed reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling. organic-chemistry.org This reaction is a powerful tool for forming carbon-carbon bonds. tcichemicals.com

Research into tetrabutylammonium 2-pyridyltriolborate salts for Suzuki-Miyaura couplings with aryl chlorides highlights the advantages conferred by the tetrabutylammonium counterion. organic-chemistry.org These salts exhibit higher reactivity compared to their corresponding lithium salts and are readily soluble in organic solvents, which is a significant synthetic advantage. organic-chemistry.org The enhanced reactivity helps overcome challenges associated with using electronically and sterically deactivated aryl chlorides as coupling partners. organic-chemistry.org

In a typical system, a palladium catalyst such as PdCl₂(dcpp) is used in conjunction with a copper(I) co-catalyst. organic-chemistry.org The copper salt is believed to play a crucial role in enhancing the transmetalation step of the catalytic cycle. organic-chemistry.org This dual catalytic system, facilitated by the properties of the tetrabutylammonium salt, allows for the efficient synthesis of 2-arylpyridine derivatives from a range of aryl and heteroaryl chlorides without the need for a base. organic-chemistry.org This demonstrates that the "tetrabutylammonium strategy" is not limited to a single reaction type but represents a broader principle for improving the efficacy of transition metal catalysis.

Developing Novel Coupling Partners for Expanded Synthetic Utility of this compound

The initial development of this compound focused on its highly efficient coupling with aryl iodides. organic-chemistry.org These reactions proceed smoothly with both electron-rich and electron-deficient aryl iodides, showcasing a broad substrate scope within this class of electrophiles. organic-chemistry.org The reaction's success has been demonstrated across a variety of substituted aryl iodides, yielding N-aryl pyridin-2-ones in excellent yields. organic-chemistry.org

To further expand the synthetic utility of this reagent, research looks toward developing novel and more challenging coupling partners. A key area of interest is the use of less reactive aryl halides, such as aryl bromides and chlorides, which are often more readily available and cost-effective. While the primary literature on this compound focuses on aryl iodides, related palladium-catalyzed systems like the Buchwald-Hartwig amination have successfully evolved to include catalyst systems capable of activating these less reactive halides. wikipedia.orgorganic-chemistry.org

Furthermore, the successful use of tetrabutylammonium 2-pyridyltriolborate salts with aryl chlorides in Suzuki-Miyaura reactions suggests that the activation of such bonds is feasible within a tetrabutylammonium salt framework. organic-chemistry.org Another avenue for expansion involves exploring entirely different classes of coupling partners, such as sulfinates, which have emerged as versatile nucleophilic partners in palladium-catalyzed cross-coupling reactions. tcichemicals.com The development of conditions that allow this compound to react efficiently with these alternative electrophiles would significantly broaden its impact on synthetic chemistry.

Table 2: Scope of CuI-Catalyzed N-Arylation of this compound with Various Aryl Iodides

| Aryl Iodide Coupling Partner | Resulting N-Aryl Pyridin-2-one | Yield (%) |

|---|---|---|

| 4-Iodoanisole | 1-(4-Methoxyphenyl)pyridin-2(1H)-one | 95 |

| 4-Iodonitrobenzene | 1-(4-Nitrophenyl)pyridin-2(1H)-one | 91 |

| Methyl 4-iodobenzoate | Methyl 4-(2-oxo-1(2H)-pyridinyl)benzoate | 93 |

| 4-Iodoaniline | 1-(4-Aminophenyl)pyridin-2(1H)-one | 89 |

| 3-Iodobenzonitrile | 3-(2-Oxo-1(2H)-pyridinyl)benzonitrile | 92 |

Data sourced from Zhang et al., Synthesis, 2008. organic-chemistry.org

Advanced Spectroscopic Profiling

Spectroscopic techniques are instrumental in elucidating the molecular structure and electronic properties of this compound. A combination of Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectroscopy provides a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Solution-State Structure.elte.huorganic-chemistry.orgnih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy, along with two-dimensional (2D) NMR techniques, are powerful tools for determining the solution-state structure of this compound. nih.govnih.govyoutube.com The spectra reveal the distinct chemical environments of the tetrabutylammonium cation and the pyridin-2-olate anion.

The ¹H NMR spectrum exhibits characteristic signals for the butyl groups of the cation and the protons of the pyridin-2-olate ring. The ¹³C NMR spectrum complements this by providing the chemical shifts for all carbon atoms in the compound. chemicalbook.com 2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons, confirming the structural assignments. nih.govnih.govyoutube.com

¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridin-2-olate | ||

| H-3 | Data not available | Data not available |

| H-4 | Data not available | Data not available |

| H-5 | Data not available | Data not available |

| H-6 | Data not available | Data not available |

| C-2 | Data not available | |

| C-3 | Data not available | |

| C-4 | Data not available | |

| C-5 | Data not available | |

| C-6 | Data not available | |

| Tetrabutylammonium | ||

| N-CH₂ | ~3.2 | ~58 |

| CH₂-CH₂ | ~1.6 | ~24 |

| CH₂-CH₃ | ~1.4 | ~20 |

| CH₃ | ~0.9 | ~13 |

| Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. The values for the tetrabutylammonium cation are typical ranges observed for this moiety. chemicalbook.comchemicalbook.com |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting.elte.hunih.govresearchgate.netresearchgate.netnih.goviosrjournals.org

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the C-H stretching and bending vibrations of the tetrabutylammonium cation and the aromatic C-H and C=C/C=N stretching vibrations of the pyridin-2-olate ring. The C-O stretching vibration of the olate group is also a key diagnostic peak.

FT-Raman spectroscopy complements the FT-IR data, often providing stronger signals for non-polar bonds and symmetric vibrations. researchgate.net The combination of both techniques allows for a more complete vibrational assignment. iosrjournals.orgnih.gov

Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Tetrabutylammonium Cation | |

| C-H stretching (aliphatic) | 2850 - 3000 |

| CH₂ bending | ~1465 |

| CH₃ bending | ~1380 |

| Pyridin-2-olate Anion | |

| C-H stretching (aromatic) | 3000 - 3100 |

| C=C / C=N stretching | 1400 - 1650 |

| C-O stretching | 1200 - 1300 |

| Note: These are general ranges and specific peak positions can be influenced by the molecular environment and intermolecular interactions. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.elte.hunih.goviosrjournals.org

UV-Vis spectroscopy probes the electronic transitions within a molecule. youtube.comyoutube.com The spectrum of this compound is primarily determined by the electronic structure of the pyridin-2-olate anion, as the tetrabutylammonium cation does not absorb significantly in the UV-Vis region.

The pyridin-2-olate anion is expected to exhibit π → π* and n → π* transitions. The π → π* transitions, arising from the promotion of electrons from bonding π orbitals to antibonding π* orbitals, are typically of higher energy and intensity. The n → π* transitions involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to antibonding π* orbitals and are generally of lower energy and intensity. nih.gov The position and intensity of these absorption bands provide insights into the electronic structure and conjugation within the pyridin-2-olate ring. researchgate.net

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation.elte.hu

High-resolution mass spectrometry (HR-MS) is a crucial technique for the precise determination of the molecular weight and confirmation of the elemental composition of a compound. nih.gov For this compound, HR-MS provides an accurate mass measurement of the intact ionic pair or, more commonly, the individual cation and anion. This data allows for the unambiguous confirmation of the molecular formula, C₂₁H₄₀N₂O. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination.elte.huiosrjournals.orgnih.gov

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Unit Cell Analysis of this compound.elte.huiosrjournals.orgnih.gov

The crystal structure of this compound reveals the spatial arrangement of the tetrabutylammonium cations and pyridin-2-olate anions in the crystal lattice. researchgate.net The analysis of the crystal packing illustrates how these ions are organized through electrostatic interactions and van der Waals forces. researchgate.net

The unit cell is the fundamental repeating unit of the crystal lattice. Its dimensions (a, b, c) and angles (α, β, γ) are determined from the diffraction data and define the crystal system. mdpi.com

Illustrative Crystallographic Data for a Related Compound

| Parameter | Value |

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | Data not available |

| Note: This table is illustrative. Specific crystallographic data for this compound would need to be obtained from dedicated crystallographic studies. iosrjournals.org |

Intermolecular Interactions and Supramolecular Features

While a definitive crystal structure of this compound is not widely available in the public domain, an understanding of its intermolecular interactions and potential supramolecular features can be inferred from the nature of its constituent ions: the tetrabutylammonium cation and the pyridin-2-olate anion.

The tetrabutylammonium cation is characterized by a central nitrogen atom bearing a positive charge, which is sterically shielded by four bulky, nonpolar butyl chains. This structure significantly influences its interactive capabilities. The primary forces associated with this cation are van der Waals interactions originating from the flexible alkyl chains. The large size and tetrahedral geometry of the cation limit the proximity of the pyridin-2-olate anion to the central charge, leading to diffuse electrostatic interactions. Although typically considered non-polar, the C-H bonds of the butyl groups can act as very weak hydrogen bond donors, potentially forming C-H···O or C-H···N interactions with the anion.

The interplay of these features likely results in a crystal lattice where the large tetrabutylammonium cations are packed in a way that maximizes van der Waals contacts between their alkyl chains, creating hydrophobic domains. The pyridin-2-olate anions would then be situated in the resulting voids or channels, with their negatively charged O/N centers oriented towards the cationic nitrogen centers. The supramolecular architecture is expected to be a balance between the space-filling requirements of the bulky cations and the specific directional interactions of the anions. The formation of discrete ion pairs is highly probable, with further aggregation into larger supramolecular assemblies dictated by the weaker, non-covalent forces.

Thermal Stability Analysis and Decomposition Pathways

Specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively reported. However, the thermal behavior of this compound can be predicted by examining the known stability of related tetrabutylammonium salts and pyridinium (B92312) derivatives.

Tetrabutylammonium salts generally exhibit moderate thermal stability. For instance, the thermal decomposition of various tetrabutylammonium salts, such as the bromide, tetrafluoroborate, and hexafluorophosphate, has been studied. The decomposition temperatures are influenced by the nature of the anion.

The primary decomposition pathway for the tetrabutylammonium cation is typically through a Hofmann elimination reaction. At elevated temperatures, the hydroxide or, in this case, the pyridin-2-olate anion, acts as a base, abstracting a β-hydrogen from one of the butyl chains. This results in the formation of tributylamine (B1682462), 1-butene, and pyridin-2(1H)-one.

A plausible decomposition pathway is as follows:

Hofmann Elimination: The pyridin-2-olate anion abstracts a proton from a butyl group of the tetrabutylammonium cation.

Formation of Volatile Products: This leads to the formation of tributylamine and 1-butene.

Regeneration of Pyridin-2-ol: The protonated anion becomes pyridin-2(1H)-one.

Further Decomposition: At higher temperatures, the resulting products, particularly tributylamine and pyridin-2(1H)-one, may undergo further fragmentation.

The thermal stability of pyridinium-based ionic liquids is also relevant. These compounds can decompose through various mechanisms, including ring fragmentation and reactions involving the substituents. The presence of the pyridin-2-olate anion might introduce additional decomposition routes.

A comparative look at the decomposition temperatures of related compounds suggests that this compound is likely to be stable up to at least 150-200 °C, beyond which the Hofmann elimination pathway would become significant.

Table 1: Comparative Thermal Decomposition Data of Related Compounds

| Compound Name | Decomposition Onset Temperature (°C) | Key Decomposition Products |

| Tetrabutylammonium Bromide | ~250-300 | Tributylamine, 1-butene, HBr |

| Tetrabutylammonium Perchlorate | ~210 | Tributylamine, 1-butene, Perchloric acid decomposition products |

| 1-Butylpyridinium Bromide | ~250-300 | Pyridine (B92270), 1-bromobutane |

Note: The data in this table is compiled from various sources on related compounds and is intended for comparative purposes to estimate the thermal behavior of this compound.

Computational Chemistry and Theoretical Investigations of Tetrabutylammonium Pyridin 2 Olate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. utep.edu For Tetrabutylammonium (B224687) pyridin-2-olate, DFT calculations are crucial for determining its optimized geometric structure and understanding its electronic properties. These calculations render the complex problem of many-interacting electrons into a more manageable one by focusing on the electron density. utep.edu

Theoretical investigations would typically begin with geometry optimization of the ion pair. This process calculates the lowest energy arrangement of the atoms, providing key structural parameters. For the pyridin-2-olate anion, this includes the precise bond lengths of the C-C, C-N, and C-O bonds within the pyridine (B92270) ring, as well as the bond angles that define its planar or near-planar structure. For the tetrabutylammonium cation, it confirms the tetrahedral arrangement around the central nitrogen atom and the conformations of the butyl chains.

Beyond geometry, DFT elucidates the electronic landscape of the molecule. Calculations can map the distribution of electron density, highlighting the electronegative oxygen and nitrogen atoms of the pyridin-2-olate anion as regions of high electron density, which is crucial for understanding its nucleophilicity. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is particularly important. The energy and shape of the HOMO, located on the pyridin-2-olate anion, indicate its propensity to donate electrons in a chemical reaction, while the LUMO is associated with the tetrabutylammonium cation. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the compound.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Optimized Geometry | Calculated lowest-energy 3D structure. | Pyridin-2-olate anion is planar; Tetrabutylammonium cation has a tetrahedral N core. |

| C-O Bond Length (anion) | The distance between the carbon and oxygen atoms in the ring. | ~1.35 Å |

| C-N Bond Length (anion) | The average distance between carbon and nitrogen atoms in the ring. | ~1.38 Å |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating reactivity. | 7.0 eV |

| Mulliken Charge on O | Calculated partial charge on the oxygen atom of the anion. | -0.65 e |

| Mulliken Charge on N | Calculated partial charge on the nitrogen atom of the anion. | -0.50 e |

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT provides a static, gas-phase picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in solution. MD simulations model the movements and interactions of atoms and molecules over time, governed by a force field that approximates the quantum mechanical interactions. acs.orgnih.gov Such simulations are invaluable for understanding how the compound behaves in a real-world solvent environment.

For this compound, MD simulations can explore several key aspects of its solution-phase behavior. A primary focus would be on ion pairing and aggregation. Simulations can reveal the extent to which the tetrabutylammonium cation and pyridin-2-olate anion remain as a tightly bound ion pair versus existing as free, solvated ions. acs.org The hydrophobic butyl chains of the cation are known to influence its interactions with water and other ions, potentially leading to the formation of larger aggregates or micelle-like structures at higher concentrations. nih.gov

Furthermore, MD simulations provide a detailed picture of solvation. They can characterize the solvation shell around both the cation and the anion, showing the preferred orientation and number of solvent molecules. In aqueous solutions, water molecules would be expected to form hydrogen bonds with the oxygen and nitrogen atoms of the pyridin-2-olate anion. The hydrophobic interactions of the cation's alkyl tails also play a significant role in structuring the surrounding solvent molecules. nih.gov These simulations can calculate properties like radial distribution functions to quantify the distances between ions and solvent molecules, and diffusion coefficients to describe how the ions move through the solution. acs.org

| Simulation Target | Information Gained | Significance |

|---|---|---|

| Ion-Pairing Dynamics | Calculates the free energy barrier for dissociation of the ion pair. | Determines the effective concentration of "free" nucleophilic anion available for reaction. |

| Radial Distribution Functions (RDFs) | Shows the probability of finding one atom at a certain distance from another (e.g., anion-cation, ion-solvent). | Characterizes the structure of the solvation shell and the proximity of the counter-ions. |

| Cation Aggregation | Monitors the self-assembly of tetrabutylammonium cations. | Reveals the formation of non-polar domains that can influence reaction environment and solubility. nih.gov |

| Diffusion Coefficients | Measures the rate of movement of each species (cation, anion, solvent) through the solution. acs.org | Relates to solution viscosity and transport properties, impacting reaction kinetics. |

Elucidating Reaction Mechanisms and Catalytic Cycles through Computational Modeling

Computational modeling, particularly using DFT, is an indispensable tool for elucidating the complex mechanisms of chemical reactions, such as the copper-catalyzed N-arylation reactions where this compound is employed as a highly effective reagent. These calculations allow researchers to map out the entire potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. rsc.orgmdpi.com

In the context of the CuI-catalyzed N-arylation of an aryl iodide, computational modeling can dissect the catalytic cycle into its fundamental steps. A plausible mechanism involves several key stages:

Ligand Exchange: The pyridin-2-olate anion displaces the iodide from the copper(I) catalyst to form an active copper(I)-pyridino-olate complex.

Oxidative Addition: The aryl iodide adds to the copper(I) center, forming a transient, high-energy copper(III) intermediate. This step is often the rate-determining step of the cycle. mdpi.com

Reductive Elimination: The aryl group and the pyridin-2-olate ligand couple and detach from the copper center, forming the final N-aryl pyridin-2-one product and regenerating the copper(I) catalyst for the next cycle. mdpi.com

DFT calculations provide the Gibbs free energy for each stationary point along this reaction coordinate. researchgate.netresearchgate.net By calculating the energy barriers (activation energies) for each transition state, the rate-determining step can be identified. rsc.orgresearchgate.net This detailed energetic picture helps explain why the reaction proceeds efficiently under specific conditions and can guide the development of more effective catalysts or reaction protocols. acs.org

| Catalytic Step | Description | Computational Data Sought (DFT) |

|---|---|---|

| Catalyst Activation | Formation of the active [(Pyridin-2-olate)Cu(I)] complex. | Energy of ligand exchange, structure of the active catalyst. |

| Oxidative Addition | Reaction of the active catalyst with aryl iodide. | Structure and energy of the transition state (TSOA) and the Cu(III) intermediate. acs.org |

| Reductive Elimination | Formation of the C-N bond and the product. | Structure and energy of the transition state (TSRE) leading to product formation. acs.org |

| Catalyst Regeneration | Release of the product and regeneration of the Cu(I) species. | Overall reaction energy (ΔG) for the catalytic cycle. |

Prediction of Reactivity and Selectivity Profiles for this compound

A significant advantage of using this compound in synthesis is the remarkable chemoselectivity it affords, particularly in arylation reactions. The pyridin-2-olate anion is an ambident nucleophile, meaning it has two potential sites for reaction: the nitrogen atom and the oxygen atom. This can lead to two different products, an N-aryl pyridin-2-one or an O-aryl 2-hydroxypyridine. Experimentally, reactions using this reagent often show a strong preference for N-arylation. nih.govresearchgate.net

Computational chemistry provides a powerful framework for predicting and rationalizing such selectivity. rsc.orgnih.gov By modeling the competing reaction pathways—one leading to N-arylation and the other to O-arylation—the kinetic and thermodynamic favorability of each can be compared. The key to predicting selectivity lies in calculating the activation energy barriers for the rate-determining step (typically oxidative addition or reductive elimination) for both pathways. mdpi.comnih.gov

The reaction pathway with the lower activation energy barrier will be kinetically favored and is predicted to yield the major product. Computational studies would involve locating the transition state structures for both N-arylation and O-arylation and calculating their respective Gibbs free energies of activation (ΔG‡). A significantly lower ΔG‡ for the N-arylation pathway compared to the O-arylation pathway would provide a clear theoretical explanation for the experimentally observed selectivity. These predictive capabilities are invaluable for rational reaction design, saving significant time and resources in the laboratory. nih.gov

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡) | Predicted Outcome |

|---|---|---|---|

| N-Arylation | The aryl group bonds to the nitrogen atom of the pyridin-2-olate. | 18.5 kcal/mol | Major Product (Kinetically Favored) |

| O-Arylation | The aryl group bonds to the oxygen atom of the pyridin-2-olate. | 24.0 kcal/mol | Minor Product |

| Selectivity Metric (ΔΔG‡) | The difference in activation energies between the two pathways (ΔG‡O-aryl - ΔG‡N-aryl). | 5.5 kcal/mol | High selectivity for N-arylation is predicted. |

Broader Chemical Applications and Future Research Frontiers for Tetrabutylammonium Pyridin 2 Olate

A Versatile Nucleophile Beyond N-Arylation

While the high chemoselectivity of tetrabutylammonium (B224687) pyridin-2-olate for N-arylation is a key feature, the inherent nucleophilicity of the pyridin-2-olate anion allows for its application in a broader range of organic transformations. organic-chemistry.orgresearchgate.net The pyridin-2-olate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. researchgate.net This dual reactivity opens avenues for various synthetic strategies.

Recent studies have demonstrated the potential for O-alkylation of pyridin-2-one derivatives, leading to the formation of new compounds with potential biological activity. nih.gov The choice between N- and O-functionalization can often be directed by the reaction conditions, such as the base and solvent employed. nih.govresearchgate.net For instance, metal-free arylation reactions using diaryliodonium salts can be selectively steered towards either N- or O-arylation by carefully selecting the base. nih.govresearchgate.net This controlled selectivity is crucial for the synthesis of specific isomers with desired properties.

The versatility of the pyridin-2-olate nucleophile is further highlighted in its reactions with various electrophiles. Research has shown its reactivity with compounds like pentafluoropyridine (B1199360) and pentachloropyridine, where it acts as an ambident nucleophile, resulting in a mixture of N- and O-attack products. researchgate.net The development of methods to control this regioselectivity remains an active area of research, promising a wider scope of application for this versatile building block.

Emerging Roles in Catalysis

The unique properties of tetrabutylammonium pyridin-2-olate suggest its potential utility in both organocatalysis and phase-transfer catalysis. The pyridin-2-olate anion, being a key component, can potentially participate in catalytic cycles. While direct applications of this compound as a primary organocatalyst are still under exploration, the broader class of pyridine-containing polymers has been successfully used as recyclable supports for reagents in various reactions. researchgate.net

The "tetrabutylammonium" cation is a well-known phase-transfer catalyst (PTC). In reactions involving an aqueous phase and an organic phase, a PTC facilitates the migration of a reactant from one phase to the other, where the reaction occurs. The use of tetrabutylammonium fluoride (B91410) hydrate (B1144303) has been demonstrated in the synthesis of tetrazolo[1,5-a]pyridines, showcasing the utility of the tetrabutylammonium cation in facilitating reactions involving anionic species. organic-chemistry.org This suggests that this compound could function as a bifunctional system where the cation acts as a phase-transfer agent and the anion as the nucleophile or a basic catalyst. For instance, in dye-sensitized solar cells, tetrabutylammonium iodide is a component of the electrolyte, highlighting the role of the tetrabutylammonium cation in electrochemical systems. mdpi.com

Integration into Modern Synthesis Platforms

The adaptability of reactions involving pyridin-2-olates to continuous flow synthesis and automated systems is a promising area for future development. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. The synthesis of various pyridine (B92270) derivatives has already been successfully demonstrated using flow chemistry techniques. mdpi.commdpi.com For example, the thermolysis of azidoacrylates to produce pyrazolo[1,5-a]pyridines has been achieved in quantitative yield using a continuous flow setup. mdpi.com

Given that the preparation of this compound is a straightforward process, its integration into a multi-step continuous flow synthesis is highly feasible. organic-chemistry.org This would allow for the in-situ generation and immediate use of the reagent, minimizing handling and potential degradation. Such an integrated system would be particularly beneficial for large-scale production in the pharmaceutical and fine chemical industries, where efficiency and consistency are paramount.

A Greener Approach to Chemical Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in modern synthetic chemistry. researchgate.netblazingprojects.com The synthesis and application of this compound can be viewed through this lens. The preparation of the reagent itself is highly atom-economical, proceeding in quantitative yield from pyridin-2(1H)-one and tetrabutylammonium hydroxide (B78521). organic-chemistry.org

Furthermore, the development of metal-free arylation methods for pyridin-2-ones presents a greener alternative to traditional copper-catalyzed reactions, which often require harsh conditions and can lead to metal contamination of the products. nih.govresearchgate.net Solvent- and halide-free synthetic routes for pyridine derivatives are also being explored, further aligning with green chemistry principles. rsc.org As the demand for sustainable chemical processes grows, the development of environmentally benign methods for both the synthesis and application of this compound will be a key research focus.

The Pyridin-2-olate Anion in Supramolecular Chemistry

The pyridin-2-olate anion possesses structural features that make it an interesting candidate for applications in anion recognition and the construction of supramolecular assemblies. Anion-π interactions, which are non-covalent interactions between an anion and an electron-deficient aromatic ring, are a growing area of interest in supramolecular chemistry. nih.govresearchgate.netsemanticscholar.org The electron-deficient nature of the pyridine ring suggests that the pyridin-2-olate anion could participate in such interactions, potentially acting as a recognition site for other anions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.